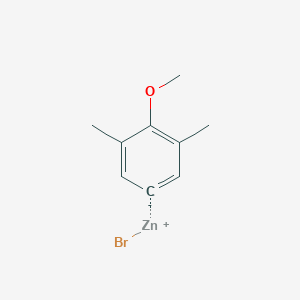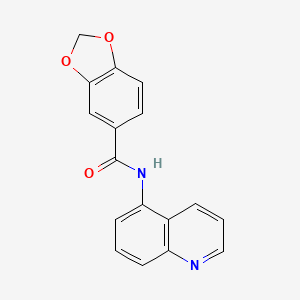
N-(quinolin-5-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a quinoline moiety attached to a benzo[d][1,3]dioxole ring through a carboxamide linkage, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the quinoline moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the quinoline ring to the benzo[d][1,3]dioxole core.
Formation of the carboxamide linkage: This can be accomplished through the reaction of the amine group on the quinoline ring with a carboxylic acid derivative on the benzo[d][1,3]dioxole ring, typically using coupling reagents like EDC or DCC
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or benzo[d][1,3]dioxole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Quinoline N-oxides, benzo[d][1,3]dioxole derivatives.
Reduction: Amines, reduced quinoline derivatives.
Substitution: Functionalized quinoline and benzo[d][1,3]dioxole derivatives
Scientific Research Applications
N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide varies depending on its application:
Anticancer Activity: The compound may exert its effects by interacting with DNA or proteins involved in cell division, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit key enzymes required for microbial growth.
Molecular Targets and Pathways: Potential targets include DNA, tubulin, and various enzymes involved in cellular metabolism and signaling pathways
Comparison with Similar Compounds
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Comparison:
- Structural Differences: While these compounds share the benzo[d][1,3]dioxole core, they differ in the attached functional groups and heteroaryl moieties, leading to variations in their chemical and biological properties.
- Unique Features: N-(quinolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-quinolin-5-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(11-6-7-15-16(9-11)22-10-21-15)19-14-5-1-4-13-12(14)3-2-8-18-13/h1-9H,10H2,(H,19,20) |
InChI Key |
DPTXIEMWRGUUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


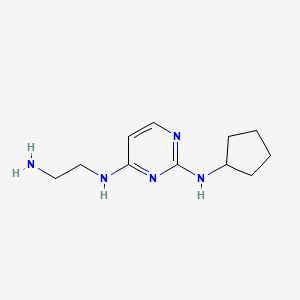
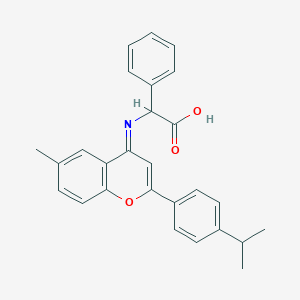
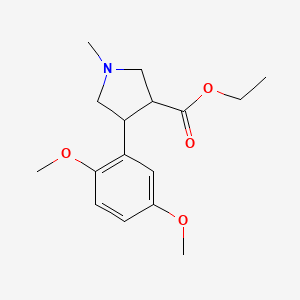
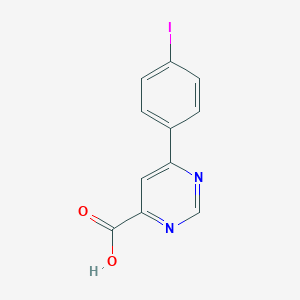
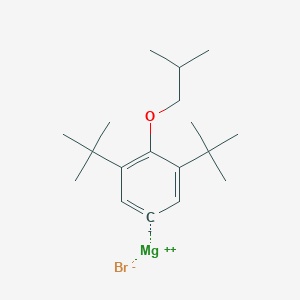

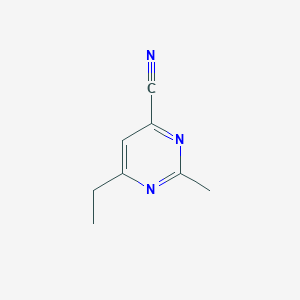
![[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)

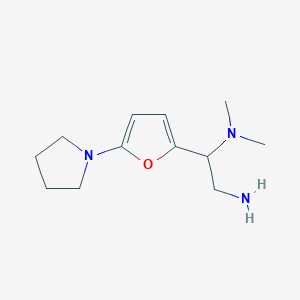
![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
![2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one](/img/structure/B14878862.png)
